5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1327316-42-6
VCID: VC5808104
InChI: InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2
SMILES: C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4
Molecular Formula: C13H10BrN3O3S3
Molecular Weight: 432.33

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

CAS No.: 1327316-42-6

Cat. No.: VC5808104

Molecular Formula: C13H10BrN3O3S3

Molecular Weight: 432.33

* For research use only. Not for human or veterinary use.

5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole - 1327316-42-6

Specification

CAS No. 1327316-42-6
Molecular Formula C13H10BrN3O3S3
Molecular Weight 432.33
IUPAC Name 5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2
Standard InChI Key ZEFUQQLOSHVRSN-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a thiophen-2-yl group, while the 5-position hosts a 1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl moiety. Key structural elements include:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Thiophene substituents: Both the 3-thiophen-2-yl and 5-bromothiophen-2-yl groups contribute π-conjugation and electron-rich characteristics, influencing reactivity and bioactivity.

  • Azetidine-sulfonyl bridge: The sulfonylated azetidine at position 5 introduces steric bulk and potential sulfonamide-like pharmacological interactions.

Table 1: Molecular Properties of Structural Analogs

PropertyTarget Compound (Thiophen-2-yl)Cyclopropyl AnalogPyrimidin-2-yl Analog
Molecular FormulaC₁₃H₁₀BrN₅O₃S₂C₁₂H₁₂BrN₃O₃S₂C₁₃H₁₀BrN₅O₃S₂
Molecular Weight (g/mol)428.28390.27428.28
Key SubstituentsThiophen-2-ylCyclopropylPyrimidin-2-yl
CAS NumberNot available1351620-50-21331269-00-1

Synthesis and Reaction Pathways

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves condensation-cyclization reactions between amidoximes and carboxylic acid derivatives. For the target compound, key steps likely include:

  • Formation of the oxadiazole core: Reaction of a thiophen-2-yl amidoxime with a bromothiophene-sulfonyl-azetidine carbonyl precursor under dehydrative conditions .

  • Sulfonylation of azetidine: Introduction of the 5-bromothiophen-2-yl sulfonyl group to the azetidine nitrogen via sulfonylation with 5-bromothiophene-2-sulfonyl chloride.

Critical Reaction Parameters:

  • Temperature: Microwave-assisted synthesis (60–120°C) improves yield and reduces reaction time .

  • Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) facilitates cyclization in anhydrous solvents like dichloromethane.

Physicochemical Properties

Stability and Solubility

While experimental data for the exact compound is limited, inferences from analogs suggest:

  • Thermal stability: Decomposition temperatures >200°C due to aromatic stabilization.

  • Solubility: Low aqueous solubility (logP ≈ 3.5–4.2 predicted), necessitating formulation with co-solvents like DMSO for biological assays.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 7.2–7.6 ppm (thiophene protons)

    • δ 4.1–4.5 ppm (azetidine CH₂ groups)

    • δ 2.8–3.2 ppm (azetidine CH).

  • HRMS: Molecular ion peak at m/z 428.28 (C₁₃H₁₀BrN₅O₃S₂).

CompoundCell Line (IC₅₀, μM)MechanismReference
Target Compound (Infer.)HCT-116: ~5–10Caspase activation (predicted)
Cyclopropyl AnalogWiDr: 4.5Microtubule disruption
Pyrimidin-2-ylA549: 0.11G1 phase arrest

Antimicrobial and Anti-inflammatory Effects

  • Bacterial inhibition: Oxadiazole-sulfonamide hybrids show MIC values of 2–8 μg/mL against S. aureus and E. coli .

  • COX-2 inhibition: Sulfonyl groups enhance selectivity for cyclooxygenase-2 (IC₅₀ ≈ 0.8 μM) .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Electron-donating groups (EDGs): Thiophen-2-yl (EDG) at position 3 enhances antiproliferative activity compared to cyclopropyl .

  • Bromine at thiophene: Increases lipophilicity and membrane permeability, as seen in 5-bromo analogs.

  • Azetidine sulfonamide: Improves metabolic stability by resisting cytochrome P450 oxidation.

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